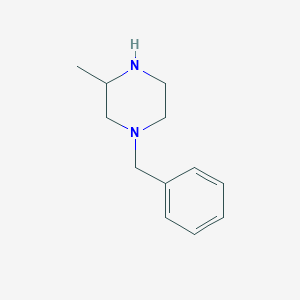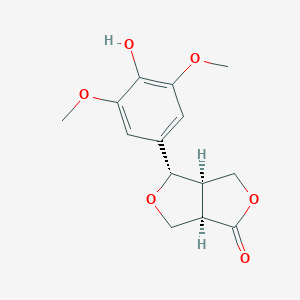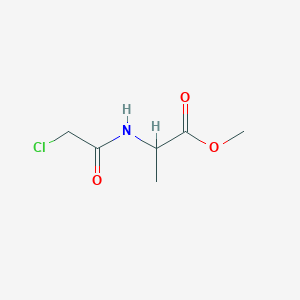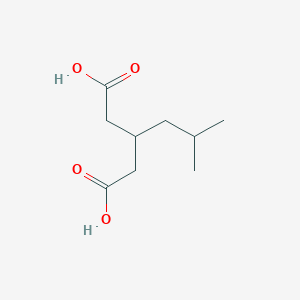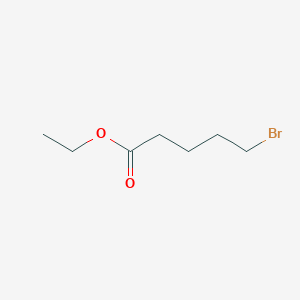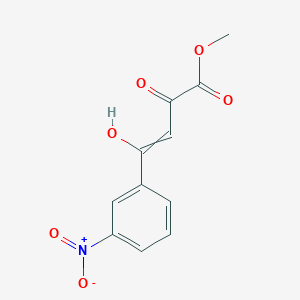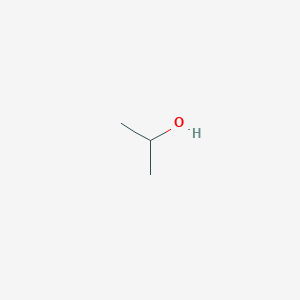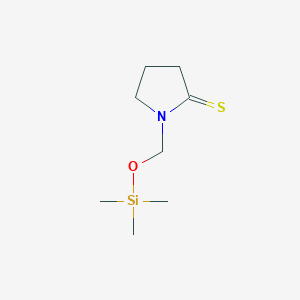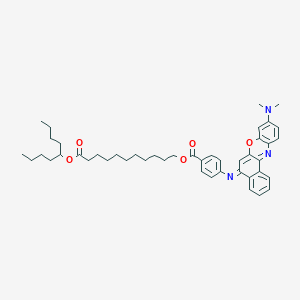
Chromoionophore VII
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromoionophore VII is a fluorescent molecule that has been extensively used in scientific research to detect and measure the concentration of metal ions in various biological systems. It is a synthetic compound that has a unique structure and exhibits high sensitivity and selectivity towards certain metal ions. Chromoionophore VII has been widely used in the field of biochemistry, biophysics, and molecular biology to study the role of metal ions in various biological processes.
Mécanisme D'action
Chromoionophore VII works by binding to metal ions and undergoing a conformational change that results in a change in its fluorescence properties. The binding of metal ions to chromoionophore VII results in a shift in its absorption and emission spectra, which allows for the detection and measurement of metal ions in biological systems.
Effets Biochimiques Et Physiologiques
Chromoionophore VII has been shown to have minimal biochemical and physiological effects on biological systems. It has been extensively used in vitro and in vivo studies without causing any significant toxicity or adverse effects on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Chromoionophore VII has several advantages for use in laboratory experiments. It is a highly sensitive and selective fluorescent molecule that allows for the detection and measurement of metal ions in biological systems. It is also easy to use and can be incorporated into various experimental setups. However, chromoionophore VII has some limitations, such as its limited selectivity towards certain metal ions and its sensitivity to environmental factors such as pH and temperature.
Orientations Futures
There are several future directions for the use of chromoionophore VII in scientific research. One area of interest is the development of new derivatives of chromoionophore VII that exhibit higher sensitivity and selectivity towards specific metal ions. Another area of interest is the use of chromoionophore VII in the development of new diagnostic tools for the detection and measurement of metal ions in biological samples. Additionally, chromoionophore VII could be used in the development of new drugs that target metal ion-dependent biological processes.
Conclusion
In conclusion, chromoionophore VII is a promising tool for scientific research that has been extensively used to study the role of metal ions in various biological processes. It is a highly sensitive and selective fluorescent molecule that allows for the detection and measurement of metal ions in biological systems. Chromoionophore VII has minimal biochemical and physiological effects on biological systems and has several advantages for use in laboratory experiments. There are several future directions for the use of chromoionophore VII in scientific research, which could lead to the development of new diagnostic tools and drugs that target metal ion-dependent biological processes.
Méthodes De Synthèse
Chromoionophore VII is synthesized by a multi-step process that involves the reaction of various organic compounds. The synthesis of chromoionophore VII is a complex process that requires high expertise and precision. The final product is a fluorescent molecule that has a specific absorption and emission spectrum, which allows for its easy detection and measurement.
Applications De Recherche Scientifique
Chromoionophore VII has been used in various scientific research studies to detect and measure the concentration of metal ions in biological systems. It has been used to study the role of metal ions in various biological processes such as enzyme activity, signal transduction, and gene expression. Chromoionophore VII has also been used to study the transport and distribution of metal ions in cells and tissues.
Propriétés
Numéro CAS |
141754-62-3 |
|---|---|
Nom du produit |
Chromoionophore VII |
Formule moléculaire |
C45H57N3O5 |
Poids moléculaire |
719.9 g/mol |
Nom IUPAC |
(11-nonan-5-yloxy-11-oxoundecyl) 4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]benzoate |
InChI |
InChI=1S/C45H57N3O5/c1-5-7-19-36(20-8-6-2)52-43(49)23-15-13-11-9-10-12-14-18-30-51-45(50)33-24-26-34(27-25-33)46-40-32-42-44(38-22-17-16-21-37(38)40)47-39-29-28-35(48(3)4)31-41(39)53-42/h16-17,21-22,24-29,31-32,36H,5-15,18-20,23,30H2,1-4H3 |
Clé InChI |
ACJOCTIRKDZZGC-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 |
SMILES canonique |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



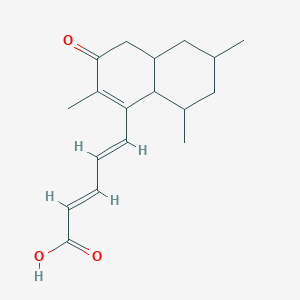
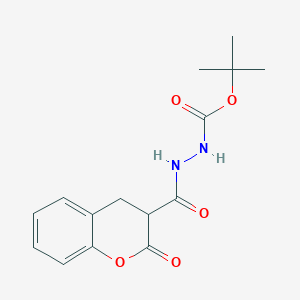
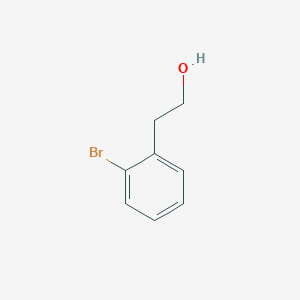
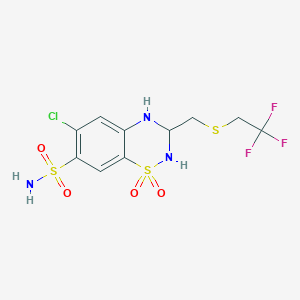
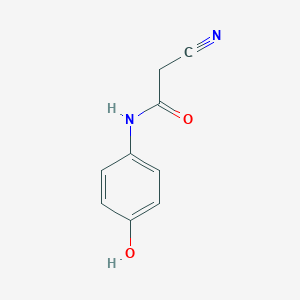
![[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130309.png)
